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Methyl3-fluoro-4-(2-hydroxyethyl)benzoate

Cat. No.: B13565067
M. Wt: 198.19 g/mol
InChI Key: DXQYLGSDYZSHDD-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Benzoate (B1203000) Chemistry and Analogues

Fluorinated benzoate derivatives represent a cornerstone in modern organic and medicinal chemistry. tandfonline.com The introduction of a fluorine atom onto a benzoate ring can profoundly alter the molecule's physicochemical properties. tandfonline.comnumberanalytics.com Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the acidity of nearby protons. tandfonline.com This effect is critical in modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. bohrium.com For instance, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P-450 enzymes. tandfonline.comnih.gov

Significance as a Research Probe or Synthetic Intermediate

The primary significance of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate in current research appears to be as a versatile synthetic intermediate or building block. Its three distinct functional groups offer multiple handles for chemical modification, allowing for the construction of more complex molecular architectures.

The Methyl Ester Group: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. Alternatively, it can undergo reduction to a primary alcohol. wikipedia.org

The Hydroxyethyl (B10761427) Group: The primary alcohol of the hydroxyethyl side chain is amenable to a wide range of transformations. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into ethers, esters, or halides. nagwa.com This provides a key point for chain extension or for linking the molecule to other scaffolds.

The Fluorinated Aromatic Ring: The fluorine atom and the other substituents direct the position of further electrophilic aromatic substitution reactions. More importantly, the fluorine atom can be a site for nucleophilic aromatic substitution (SNAr) reactions, particularly if activated by other electron-withdrawing groups. libretexts.org

This trifunctionality makes the compound a valuable precursor for creating libraries of novel compounds for screening in drug discovery or for developing new materials with tailored properties.

Table 1: Physicochemical Properties of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate

Property Value
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 200.19 g/mol
IUPAC Name Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate
CAS Number Not publicly available
Physical State Not publicly available

| Solubility | Not publicly available |

Overview of Potential Academic Research Directions and Current Gaps

Given its structure, several promising avenues for academic research involving Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate can be envisioned. A primary direction is its utilization in the synthesis of novel bioactive molecules. The fluorinated phenyl core is a common motif in many pharmaceuticals, and the hydroxyethyl side chain could be modified to mimic natural ligands or to improve pharmacokinetic properties. tandfonline.combohrium.com

Another potential research area is in materials science. Fluorinated benzoates have been investigated for their liquid crystalline properties. bohrium.comtandfonline.com The specific substitution pattern of this molecule could be exploited to synthesize new liquid crystals or functional polymers with unique thermal or optical characteristics. numberanalytics.comman.ac.uk

The most significant current gap is the lack of fundamental research and characterization of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate itself. There is a scarcity of published data on its synthesis, spectroscopic properties (NMR, IR, MS), and reactivity. Future research should focus on developing efficient and scalable synthetic routes to this compound and thoroughly documenting its chemical behavior. Such foundational work would be invaluable for unlocking its potential as a building block in broader research applications.

Table 2: Potential Reactivity of Functional Groups

Functional Group Potential Reactions Significance
Methyl Ester Hydrolysis, Amidation, Reduction, Transesterification Conversion to carboxylic acids, amides, or primary alcohols for further synthesis. wikipedia.org
Fluoro Group Nucleophilic Aromatic Substitution (SNAr) Introduction of new substituents on the aromatic ring. libretexts.org
Hydroxyethyl Group Oxidation, Esterification, Etherification, Halogenation Chain extension, linking to other molecules, or functional group interconversion. nagwa.com

| Aromatic Ring | Electrophilic Aromatic Substitution | Further functionalization of the benzene (B151609) core. |

Interdisciplinary Relevance in Chemical Sciences

The potential applications of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate extend across multiple disciplines within the chemical sciences.

Medicinal Chemistry: As a building block, it could contribute to the synthesis of new therapeutic agents. The incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. tandfonline.combohrium.com An estimated one-fifth of all pharmaceuticals contain fluorine. wikipedia.org

Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in modern agrochemicals like herbicides and pesticides, where enhanced stability and efficacy are crucial. numberanalytics.commdpi.com This molecule could serve as a precursor to new crop protection agents.

Materials Science: The compound's structure is relevant to the design of fluorinated polymers and liquid crystals. bohrium.comnumberanalytics.com Fluorine-containing materials often exhibit desirable properties such as high thermal stability, chemical resistance, and specific optical properties. numberanalytics.com

Chemical Biology: The molecule could be used to synthesize fluorinated probes for studying biological systems. For example, incorporating the ¹⁸F isotope would make it suitable for use as a tracer in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. tandfonline.com

The interdisciplinary relevance of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is rooted in the versatile chemistry of its functional groups and the advantageous properties imparted by the fluorine atom, making it a compound of interest for a wide range of scientific investigations.

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula
Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate C₁₀H₁₁FO₃
5-fluorouracil C₄H₃FN₂O₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO3 B13565067 Methyl3-fluoro-4-(2-hydroxyethyl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 3-fluoro-4-(2-hydroxyethyl)benzoate

InChI

InChI=1S/C10H11FO3/c1-14-10(13)8-3-2-7(4-5-12)9(11)6-8/h2-3,6,12H,4-5H2,1H3

InChI Key

DXQYLGSDYZSHDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CCO)F

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 3 Fluoro 4 2 Hydroxyethyl Benzoate

Chemo- and Regioselective Synthesis Strategies

The precise construction of the Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate scaffold requires careful control over chemo- and regioselectivity to ensure the desired arrangement of functional groups on the benzene (B151609) ring.

Novel Synthetic Routes to the Core Benzoate (B1203000) Structure

The synthesis of the core Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate structure can be approached through multi-step sequences that build the molecule from simpler, commercially available starting materials. A plausible retrosynthetic analysis suggests disconnection at the C-C bond of the hydroxyethyl (B10761427) group and the ester moiety.

One potential forward synthesis could commence with a suitable fluorinated toluene (B28343) derivative, such as 4-bromo-2-fluorotoluene. This starting material allows for the sequential introduction of the required functional groups. A key step would involve a cross-coupling reaction, for instance, a Sonogashira or Heck reaction, to introduce a two-carbon unit at the 4-position, which can then be further elaborated to the hydroxyethyl group. Subsequent ortho-lithiation directed by the fluorine atom, followed by carboxylation, and finally esterification would yield the target molecule.

An alternative approach could start from a commercially available fluorinated benzoic acid derivative. For example, 3-fluoro-4-methylbenzoic acid could serve as a precursor. ossila.com The methyl group can be functionalized through benzylic bromination followed by nucleophilic substitution to introduce the hydroxyethyl moiety. ossila.com

A hypothetical synthetic scheme is presented below:

Scheme 1: Proposed Synthesis of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate

[Image of a chemical reaction scheme starting from 4-bromo-2-fluorotoluene, proceeding through a cross-coupling reaction, functional group manipulation to form the hydroxyethyl side chain, followed by ortho-directed metallation, carboxylation, and esterification to yield Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate]

This route offers control over the substitution pattern and allows for the introduction of diverse functionalities if needed.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions for each step to maximize yields and minimize side products. Key parameters for optimization include temperature, reaction time, choice of catalyst, solvent, and stoichiometry of reagents.

For instance, in a hypothetical cross-coupling step, the choice of palladium catalyst, ligand, and base is crucial. A screening of various conditions, as depicted in the table below, would be necessary to identify the optimal combination for the specific substrates involved.

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh3)4-K2CO3Toluene10065
2PdCl2(dppf)-Cs2CO3Dioxane11085
3Pd2(dba)3XPhosK3PO4Toluene10092
4Pd(OAc)2SPhosK3PO4Dioxane11088

Similarly, for the esterification step, comparing traditional methods like Fischer-Speier esterification with modern coupling-reagent-based protocols can lead to improved yields and milder reaction conditions.

Application of Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is essential for developing sustainable and environmentally benign processes. Key areas of focus include the selection of solvents, catalysts, and reagents.

One primary consideration is the replacement of hazardous solvents with greener alternatives. researchgate.net For example, utilizing solvents derived from renewable resources or employing water as a reaction medium where possible can significantly reduce the environmental impact. nih.gov The use of deep eutectic solvents (DESs) also presents a promising green alternative, potentially acting as both solvent and catalyst. researchgate.net

In terms of catalysis, employing heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. For esterification, solid acid catalysts can replace traditional mineral acids, simplifying work-up procedures and minimizing waste. organic-chemistry.org Furthermore, developing catalytic reactions that utilize molecular oxygen as the oxidant represents a significant advancement towards greener chemical synthesis. labmanager.com

The principles of atom economy can be applied by designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste generation.

Functionalization of the Hydroxyethyl Side Chain

The hydroxyethyl side chain of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate offers a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Esterification and Etherification Reactions

The primary alcohol of the hydroxyethyl group can readily undergo esterification with a variety of carboxylic acids or their derivatives. Standard methods such as the Steglich esterification, using a carbodiimide (B86325) coupling agent and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed under mild conditions. nih.gov Greener alternatives to traditional solvents in these reactions, such as acetonitrile (B52724), have also been developed. nih.gov The selective esterification of primary alcohols in the presence of other functional groups, like the methyl ester in the target molecule, is well-established. nih.govacs.org

Etherification of the hydroxyethyl group can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonation of the alcohol with a suitable base to form an alkoxide, followed by reaction with an alkyl halide. Selective etherification of primary alcohols is feasible, and iron-catalyzed methods have been developed for this purpose. acs.orggoogle.com

Below is a table summarizing typical conditions for these transformations on analogous primary alcohols:

TransformationReagentsSolventConditionsProduct
EsterificationR-COOH, DCC, DMAPDCMRoom TemperatureEster
EtherificationNaH, R-XTHF0 °C to Room TemperatureEther

Oxidation and Reduction Pathways

The hydroxyethyl side chain can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to the corresponding aldehyde. wikipedia.orgbyjus.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically lead to the formation of the carboxylic acid. wikipedia.orglibretexts.org

Conversely, while the hydroxyethyl group is already in a reduced state, the ester functionality of the core molecule can be selectively reduced. However, this section focuses on the functionalization of the hydroxyethyl side chain. Should the side chain be first oxidized to an aldehyde or carboxylic acid, subsequent reduction back to the alcohol or further to other functionalities is possible using appropriate reducing agents. For instance, aldehydes can be selectively reduced back to primary alcohols using mild reducing agents like sodium borohydride (B1222165) (NaBH4). acs.org Carboxylic acids can be reduced to primary alcohols using stronger reducing agents like lithium aluminum hydride (LAH) or borane (B79455) (BH3). khanacademy.orgharvard.edu Chemoselective reduction of a carboxylic acid in the presence of an ester can be challenging but is achievable with certain reagents like borane. khanacademy.org

The following table outlines common oxidation and reduction pathways for primary alcohols and related functional groups:

Starting MaterialReagentProduct
Primary AlcoholPCC or DMPAldehyde
Primary AlcoholKMnO4 or Jones ReagentCarboxylic Acid
AldehydeNaBH4Primary Alcohol
Carboxylic AcidLAH or BH3Primary Alcohol

Aromatic Ring Functionalization and Derivatization

The reactivity of the aromatic ring in methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is influenced by the electronic effects of its substituents. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group and a meta-director. Conversely, the fluorine atom (-F) is an ortho-, para-directing deactivator, while the 2-hydroxyethyl group (-CH₂CH₂OH) is a weak ortho-, para-directing activator. The interplay of these directing effects governs the regioselectivity of aromatic ring functionalization.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the direct functionalization of aromatic rings. In the case of methyl 3-fluoro-4-(2-hydroxyethyl)benzoate, the regiochemical outcome of EAS reactions is dictated by the combined directing effects of the existing substituents.

Detailed research into the electrophilic aromatic substitution of analogous structures to methyl 3-fluoro-4-(2-hydroxyethyl)benzoate provides insights into potential reaction pathways. For instance, the nitration of methyl benzoate, a related compound, typically yields the meta-substituted product due to the electron-withdrawing nature of the ester group. ma.eduaiinmr.commnstate.edu The reaction is commonly carried out using a mixture of nitric acid and sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺) as the electrophile. ma.eduaiinmr.com

The presence of the fluorine and hydroxyethyl groups on the target molecule adds complexity to predicting the precise outcome. The activating effect of the hydroxyethyl group and the ortho-, para-directing influence of the fluorine atom would compete with the meta-directing effect of the ester. The specific reaction conditions, such as the choice of electrophile, solvent, and temperature, would be crucial in controlling the regioselectivity.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄Introduction of a nitro group (-NO₂) onto the aromatic ring.
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Introduction of a halogen (Br or Cl) onto the aromatic ring.
Friedel-Crafts AcylationRCOCl, AlCl₃Introduction of an acyl group (-COR) onto the aromatic ring.
Friedel-Crafts AlkylationRCl, AlCl₃Introduction of an alkyl group (-R) onto the aromatic ring.
SulfonationSO₃, H₂SO₄Introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring.

This table presents potential reactions based on general principles of electrophilic aromatic substitution. Specific outcomes for Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate would require experimental validation.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mit.edubeilstein-journals.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium or nickel. mit.educhemrxiv.org

For methyl 3-fluoro-4-(2-hydroxyethyl)benzoate to participate in cross-coupling reactions, it would first need to be converted into a suitable substrate, such as an aryl halide or triflate. For example, a bromo or iodo group could be introduced onto the aromatic ring via electrophilic halogenation. This functionalized intermediate could then undergo a variety of cross-coupling reactions.

Table 2: Potential Transition-Metal Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Bond Formation
Suzuki CouplingOrganoboron reagent (e.g., boronic acid or ester)Pd catalyst (e.g., Pd(PPh₃)₄), baseC-C
Heck CouplingAlkenePd catalyst, baseC-C
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, baseC-C
Buchwald-Hartwig AminationAminePd catalyst, baseC-N
Stille CouplingOrganotin reagentPd catalystC-C

This table outlines potential cross-coupling reactions assuming a halogenated derivative of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is used as the starting material.

The specific conditions for these reactions, including the choice of catalyst, ligands, base, and solvent, would need to be optimized to achieve high yields and selectivity. The steric and electronic properties of the substituents on the aromatic ring would also play a significant role in the efficiency of the cross-coupling process.

Advanced Structural Elucidation and Computational Chemistry Analysis of Methyl 3 Fluoro 4 2 Hydroxyethyl Benzoate

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to elucidating the chemical structure and bonding within Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy has enabled a comprehensive characterization.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Multidimensional NMR spectroscopy offers a powerful tool for determining the precise arrangement of atoms and the conformational dynamics of the molecule in solution. Techniques such as 2D COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively.

The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) groups of the hydroxyethyl (B10761427) side chain, the methyl ester group, and the hydroxyl proton. The fluorine atom at the C3 position would introduce characteristic splitting patterns (J-coupling) in the signals of adjacent aromatic protons, providing crucial information for their assignment. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with the C-F coupling constant offering further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0115 - 135
-CH₂- (ethyl)2.8 - 4.030 - 65
-OHVariable (depends on solvent/concentration)-
-OCH₃ (ester)~3.9~52
Aromatic C-F-155 - 165 (with large ¹JCF)
C=O (ester)-~166

Note: These are generalized predicted ranges and actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and studying the fragmentation pathways of the molecule. Under electron ionization (EI), Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is expected to produce a distinct molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern provides a structural fingerprint, with common losses including the methoxy (B1213986) group (-•OCH₃) from the ester, the hydroxyethyl side chain, and potentially carbon monoxide (CO).

Table 2: Expected Key Mass Fragments of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate

Fragment IonProposed StructureSignificance
[M]⁺C₁₀H₁₁FO₃⁺Molecular Ion
[M - •OCH₃]⁺C₉H₈FO₂⁺Loss of the methyl ester group
[M - CH₂OH]⁺C₉H₈FO₂⁺Alpha-cleavage of the hydroxyethyl group
[M - C₂H₄O]⁺C₈H₇FO₂⁺Loss of ethylene (B1197577) oxide from the side chain

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in the molecule by probing their vibrational modes. Key characteristic absorption bands would confirm the presence of the hydroxyl (-OH), carbonyl (C=O), and C-F bonds.

The FT-IR spectrum is expected to show a broad absorption band for the O-H stretch of the alcohol, a strong, sharp peak for the C=O stretch of the ester, and various peaks in the fingerprint region corresponding to C-O, C-F, and aromatic C-H and C=C vibrations. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Table 3: Principal Vibrational Modes for Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3500 - 3200 (broad)
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=O (ester)Stretching1730 - 1715
C=C (aromatic)Stretching1600 - 1450
C-O (ester/alcohol)Stretching1300 - 1000
C-FStretching1250 - 1020

X-ray Crystallography and Solid-State Structural Investigations

While solution-state analysis provides data on dynamic conformations, X-ray crystallography offers a precise, static picture of the molecule's three-dimensional structure in the solid state.

Crystal Packing and Intermolecular Interactions

The crystal structure of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate would be heavily influenced by intermolecular hydrogen bonding. The hydroxyl group of the ethyl side chain is a potent hydrogen bond donor, while the oxygen atoms of the ester carbonyl and the hydroxyl group itself can act as acceptors. These interactions are expected to play a dominant role in the formation of the crystal lattice, likely creating chains or sheets of molecules.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study, as different polymorphs can exhibit distinct physical properties. Investigations into the crystallization conditions (e.g., solvent, temperature, and cooling rate) would be necessary to determine if Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate can form multiple polymorphs. Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) would be used to identify and characterize any different crystalline forms.

Co-crystallization, which involves crystallizing the target molecule with a second, different molecule (a coformer), is another avenue of research. This technique could be used to modify the physical properties of the compound. Potential coformers could be selected based on their ability to form robust hydrogen bonds with the hydroxyl or ester groups of the target molecule.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools for in-depth analysis of the structural and electronic properties of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate. These computational methods, particularly those based on Density Functional Theory (DFT), allow for a detailed exploration of the molecule's behavior at the atomic level, providing insights that complement experimental data. Such analyses are fundamental in understanding the molecule's intrinsic characteristics, including its stability, reactivity, and spectroscopic signatures.

Molecular Orbital (MO) theory provides a framework for understanding the electronic characteristics of a molecule. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap implies that the molecule is more polarizable and more readily undergoes electronic transitions.

For Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate, the distribution of the HOMO and LUMO electron densities can be visualized through computational modeling. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and ester groups, which possess lone pairs of electrons. The LUMO, in contrast, is anticipated to be distributed over the carboxyl group and the benzene (B151609) ring, which can accommodate incoming electron density. The fluorine substituent, being highly electronegative, influences the electron distribution across the entire molecule through inductive effects.

Table 1: Key Electronic Properties from Quantum Chemical Calculations Note: The following values are illustrative of parameters that would be derived from a DFT calculation and are not based on published experimental data for this specific molecule.

Parameter Description Typical Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital (e.g., -6.5 eV)
ELUMO Energy of the Lowest Unoccupied Molecular Orbital (e.g., -1.2 eV)

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | (e.g., 5.3 eV) |

The three-dimensional structure of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is not rigid; it possesses several rotatable single bonds that give rise to various conformers. Conformational analysis is a computational method used to identify the stable arrangements (conformers) of a molecule and to determine their relative energies. This process involves systematically rotating the molecule around its flexible bonds and calculating the potential energy at each step.

The key rotatable bonds in Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate include:

The bond between the aromatic ring and the ester group (C-C(O)O).

The bond between the ester oxygen and the methyl group (O-CH₃).

The bond between the aromatic ring and the hydroxyethyl side chain (Ar-CH₂).

The carbon-carbon bond within the hydroxyethyl side chain (CH₂-CH₂).

The carbon-oxygen bond of the alcohol (CH₂-OH).

By mapping the energy as a function of the dihedral angles of these bonds, a potential energy surface (PES) is generated. The minima on this surface correspond to stable, low-energy conformers, while the peaks represent high-energy transition states that act as barriers to conformational change. The global minimum is the most stable and, therefore, the most probable conformation of the molecule under given conditions. The analysis reveals how intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ester's carbonyl oxygen or the fluorine atom, and steric hindrance between substituents, dictate the preferred molecular shape. dtic.mildtic.milresearchgate.net

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can be used to interpret and verify experimental results. Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach are commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The predicted spectrum can be compared with experimental data to confirm the molecular structure and assign specific signals to individual atoms within the molecule. Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectroscopy can be calculated to help assign absorption bands to specific molecular motions, such as stretching and bending of bonds. researchgate.net

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1 / 2η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η).

These descriptors help to classify Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate's reactivity profile, indicating its propensity to participate in electrophilic or nucleophilic reactions.

Table 2: Predicted Global Reactivity Descriptors Note: These formulas define the reactivity descriptors. The values would be calculated using the EHOMO and ELUMO obtained from quantum chemical computations.

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy needed to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released upon gaining an electron.
Electronegativity (χ) χ = (I + A) / 2 Measures the ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to electronic charge transfer.
Chemical Softness (S) S = 1 / (2η) Measure of molecular polarizability.

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies electrophilic character. |

Mechanistic Investigations and Pre Clinical Biological Target Interactions of Methyl 3 Fluoro 4 2 Hydroxyethyl Benzoate

In Vitro Binding Studies and Target Identification

Comprehensive in vitro binding studies are a cornerstone of early-stage drug discovery, providing foundational insights into the molecular targets of a compound. However, for Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate, specific data from such assays are not present in the public domain.

Ligand-Protein Interaction Profiling

There is currently no available data from ligand-protein interaction profiling studies for Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate. Techniques such as affinity chromatography, surface plasmon resonance (SPR), or thermal shift assays, which are typically employed to identify and characterize the binding of small molecules to proteins, have not been reported for this compound.

Enzyme Kinetics and Inhibition Mechanisms

Information regarding the effects of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate on enzyme activity is not available. Consequently, there are no published studies detailing its enzyme kinetics or potential inhibitory mechanisms, such as competitive, non-competitive, or uncompetitive inhibition.

Cellular Pathway Modulation in Model Systems (Pre-clinical)

The impact of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate on cellular functions and signaling pathways has not been documented in pre-clinical model systems.

Analysis of Cellular Uptake and Localization

There are no published research findings on the cellular uptake, distribution, and subcellular localization of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate. Studies utilizing methods like fluorescence microscopy or radiolabeling to track the compound within cells have not been reported.

Impact on Specific Intracellular Signaling Cascades

The effect of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate on any specific intracellular signaling cascades remains uninvestigated. There is no data available to suggest its involvement in modulating key cellular pathways, such as those involved in proliferation, inflammation, or apoptosis.

Pre-clinical In Vivo Pharmacodynamic Studies in Animal Models (Mechanistic Focus)

A search of the scientific literature yielded no pre-clinical in vivo pharmacodynamic studies for Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate. Therefore, there is no information on its mechanism of action, target engagement, or dose-response relationships in animal models.

Target Engagement Biomarker Evaluation

Information regarding the evaluation of target engagement biomarkers for Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is not available in the public domain.

Exploration of Mechanistic Efficacy in Disease Models

There is no available data from studies exploring the mechanistic efficacy of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate in any disease models.

Metabolic Pathways and Biotransformation Studies of Methyl 3 Fluoro 4 2 Hydroxyethyl Benzoate Pre Clinical Focus

In Vitro Hepatic Metabolism and Enzyme Identification

In vitro studies using liver microsomes and cytosol are fundamental to predicting a compound's metabolic fate in the body. These experiments help to assess its stability and identify the primary enzymes responsible for its breakdown.

Microsomal and Cytosolic Stability Assessments

No data is available regarding the stability of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate in liver microsomes or cytosol. Such studies would typically involve incubating the compound with these subcellular fractions and monitoring its disappearance over time. The results are usually presented as the compound's half-life (t½) and intrinsic clearance (CLint), which indicate how rapidly the liver is likely to metabolize the drug.

Interactive Data Table: Illustrative Microsomal Stability Data

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate Data Not Available Data Not Available
Hypothetical Compound A (Low Clearance)>60<10
Hypothetical Compound B (High Clearance)<10>100

Identification of Contributing Cytochrome P450 and Other Enzymes

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in liver microsomes, is responsible for the oxidative metabolism of a vast number of drugs. Other enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are involved in conjugation reactions. There is currently no information identifying which specific CYP isozymes or other enzymes are involved in the metabolism of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate.

Metabolite Identification and Structural Characterization

Identifying the metabolites of a new chemical entity is a critical step in understanding its potential pharmacological activity and toxicity. This is typically achieved using advanced analytical techniques.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool for detecting and proposing the elemental composition of potential metabolites in complex biological matrices. Without experimental data, the specific metabolites of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate remain unknown.

NMR Spectroscopy for Metabolite Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocally determining the chemical structure of metabolites. This technique provides detailed information about the connectivity of atoms within a molecule. No NMR-based structural elucidation of metabolites for this compound has been reported.

In Vivo Biotransformation and Excretion Pathways in Animal Models

In vivo studies in animal models, such as rats or dogs, are essential to understand the complete picture of a compound's absorption, distribution, metabolism, and excretion (ADME). These studies identify the major circulating metabolites and the primary routes of elimination from the body (e.g., urine, feces). No such in vivo biotransformation or excretion data are available for Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate.

Advanced Analytical Methodologies for Research Applications of Methyl 3 Fluoro 4 2 Hydroxyethyl Benzoate

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, providing the means to separate, identify, and quantify the components of a mixture. For Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for assessing purity and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds like Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation and sensitivity.

Method Development: A typical approach for developing a reversed-phase HPLC (RP-HPLC) method for this compound would involve screening various stationary phases and mobile phase compositions. A C18 column is often a suitable starting point for benzoate (B1203000) derivatives. ijpsdronline.com The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with a pH modifier like phosphoric acid or a buffer like potassium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). ijpsdronline.comnih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the main compound and any impurities with differing polarities. nih.gov Detection is commonly performed using a UV-Vis detector, with the detection wavelength selected based on the UV absorbance maximum of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate. researchgate.net

Validation: Once an optimal method is developed, it must be validated according to established guidelines (e.g., International Council for Harmonisation - ICH) to ensure its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to exclusively assess the analyte in the presence of other components (e.g., impurities, degradation products).

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range. wjbphs.com

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies of spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following interactive table summarizes typical parameters for a validated RP-HPLC method for a benzoate derivative, which would be applicable to Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate.

ParameterTypical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) ijpsdronline.com
Mobile Phase Gradient of Water (with 0.1% acid) and Acetonitrile nih.gov
Flow Rate 1.0 mL/min researchgate.net
Detection UV at ~254 nm researchgate.net
Injection Volume 10-20 µL
Linearity Range e.g., 1-100 µg/mL
Correlation Coefficient (r²) > 0.999 wjbphs.com
Accuracy (Recovery) 98-102% nih.gov
Precision (%RSD) < 2%

Gas Chromatography (GC) for Volatile Species or Derivatives

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. While Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate itself may have limited volatility due to the hydroxyl group, GC can be employed for the analysis of volatile impurities or after derivatization of the analyte to increase its volatility and thermal stability.

For instance, the hydroxyl group can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce a more volatile trimethylsilyl (B98337) (TMS) ether. The resulting derivative can then be readily analyzed by GC. A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). The carrier gas is typically an inert gas like helium or nitrogen. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its wide linear range and sensitivity to organic compounds. For identification purposes, a Mass Spectrometer (MS) detector is invaluable.

The table below outlines a hypothetical GC method for the analysis of a derivatized form of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate.

ParameterTypical Value/Condition
Column e.g., DB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program e.g., Start at 100 °C, ramp to 280 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

If Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is synthesized as a single enantiomer or if a chiral center is introduced during its synthesis or metabolism, it is crucial to assess its enantiomeric purity. Chiral chromatography, most commonly chiral HPLC, is the method of choice for this purpose.

Chiral separations are typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of racemates, including benzoate derivatives. mdpi.comderpharmachemica.comnih.gov The chiral recognition mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. derpharmachemica.com

Method development for chiral HPLC involves screening different types of CSPs and mobile phases. The mobile phase in chiral chromatography can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the CSP and the analyte. The addition of a small amount of an amine, such as diethylamine, can sometimes improve peak shape and resolution for certain compounds. derpharmachemica.com Validation of a chiral method would focus on the resolution of the enantiomers and the accurate quantification of the minor enantiomer in the presence of the major one.

ParameterTypical Value/Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based) nih.gov
Mobile Phase Hexane/Ethanol or other suitable mixture derpharmachemica.com
Flow Rate 0.5 - 1.0 mL/min
Detection UV at an appropriate wavelength
Key Validation Parameter Resolution between enantiomers (>1.5)

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the structural elucidation of unknown compounds.

LC-MS/MS for Trace Analysis in Research Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is ideal for the trace-level quantification of compounds in complex biological or environmental matrices. In a research context, this could involve quantifying Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate in cell culture media or other in vitro assay systems.

The HPLC system separates the analyte from the matrix components, after which it enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like the target compound, and it can be operated in either positive or negative ion mode. eurl-pesticides.eueurl-pesticides.eu In the tandem mass spectrometer, a specific precursor ion corresponding to the analyte is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and then a specific product ion is monitored in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

ParameterTypical Value/Condition
Separation Reversed-phase HPLC (as described in 7.1.1)
Ionization Source Electrospray Ionization (ESI), positive or negative mode eurl-pesticides.eueurl-pesticides.eu
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for the parent compound
Product Ion (Q3) A characteristic fragment ion
Application Quantification in complex matrices at low concentrations

GC-MS for Metabolite and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile impurities, degradation products, and metabolites. As mentioned in section 7.1.2, derivatization may be necessary for compounds like Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate.

Following separation by the GC, the eluting compounds are ionized, typically by electron ionization (EI). EI is a high-energy ionization technique that produces a characteristic and reproducible fragmentation pattern for a given compound. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" that can be compared against spectral libraries (e.g., NIST) for identification. nih.gov This makes GC-MS particularly useful for identifying unknown impurities or metabolites in a sample. For example, potential impurities from the synthesis, such as starting materials or by-products, could be identified and profiled. nih.gov

The table below summarizes the key aspects of using GC-MS for impurity profiling.

ParameterTypical Value/Condition
Separation Gas Chromatography (as described in 7.1.2)
Ionization Source Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Data Analysis Comparison of mass spectra with libraries (e.g., NIST) nih.gov
Application Identification of unknown volatile/semi-volatile impurities and metabolites

Spectroscopic Quantification Methods in Research Samples

Spectroscopic techniques are fundamental in analytical chemistry for the quantitative analysis of compounds in various research samples. These methods rely on the interaction of electromagnetic radiation with the analyte. For a substituted aromatic compound like Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate, techniques such as UV-Vis spectrophotometry and fluorimetry are particularly valuable. They offer rapid, sensitive, and often non-destructive means of determining the concentration of the analyte or its derivatives. The choice of method depends on the required sensitivity, the complexity of the sample matrix, and whether the analyte possesses suitable chromophoric or fluorophoric properties.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The quantitative application of UV-Vis spectrophotometry for Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate relies on its molecular structure, which contains a substituted benzene (B151609) ring. This aromatic system acts as a chromophore, absorbing UV radiation. The absorbance is measured at a specific wavelength, known as the wavelength of maximum absorbance (λmax), to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert Law. For benzoate derivatives, this λmax typically falls in the range of 220-280 nm. For instance, sodium benzoate has a λmax at 224 nm. researchgate.net

To determine the concentration of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate in a research sample, a calibration curve is first established. This is accomplished by preparing a series of standard solutions of the pure compound at known concentrations and measuring the absorbance of each at the predetermined λmax. A plot of absorbance versus concentration should yield a straight line passing through the origin, confirming a linear relationship as described by the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 1: Example Calibration Data for UV-Vis Spectrophotometric Analysis This table presents hypothetical data to illustrate the construction of a standard curve for concentration determination.

Standard SolutionConcentration (µg/mL)Absorbance at λmax
150.15
2100.30
3200.60
4401.20
5501.50

Fluorimetry for Derivatized Compound Detection

Fluorimetry, or fluorescence spectroscopy, is an analytical technique known for its high sensitivity and selectivity. mdpi.com It is often several orders of magnitude more sensitive than absorption spectroscopy. The method involves exciting a molecule with light of a specific wavelength (excitation wavelength, λex) and measuring the light emitted at a longer wavelength (emission wavelength, λem). While some phenolic compounds are naturally fluorescent, their fluorescence can often be weak or subject to interference from other components in the sample matrix. researchgate.net

To overcome these limitations and enhance analytical performance, non-fluorescent or weakly fluorescent analytes like Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate can be chemically modified through derivatization. sadil.ws This process involves reacting the analyte with a fluorescent reagent (a fluorophore) to yield a highly fluorescent product. The phenolic hydroxyl group in Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is a primary target for such derivatization.

Derivatization is a key strategy to achieve high selectivity and sensitivity in analytical methods. sadil.ws Various reagents can react with phenols to produce derivatives suitable for fluorescence detection. For example, reagents like 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) have been successfully used for the pre-column derivatization of phenols for analysis by high-performance liquid chromatography (HPLC) with fluorescence detection. sadil.ws The choice of derivatizing agent depends on the functional group of the analyte and the desired spectral properties of the resulting fluorophore. This approach not only increases sensitivity but also allows for shifting the excitation and emission wavelengths to regions with less background interference, further improving the signal-to-noise ratio. researchgate.net

Table 2: Examples of Derivatization Reagents for Phenolic Compounds and Their Spectroscopic Properties This table lists potential reagents for derivatizing the phenolic group of the target compound, based on general methods for phenols.

Derivatization ReagentTarget Functional GroupTypical Excitation Wavelength (λex)Typical Emission Wavelength (λem)
Dansyl ChloridePhenolic Hydroxyl~340 nm~520 nm
3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl)Phenolic Hydroxyl~350 nm~450 nm
4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl)Phenolic Hydroxyl~365 nm~460 nm

Methyl 3 Fluoro 4 2 Hydroxyethyl Benzoate As a Synthetic Intermediate and Chemical Probe

Precursor in the Synthesis of Complex Organic Molecules.innospk.comrsc.orgijournals.cn

The structural features of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate make it an attractive starting material for the synthesis of more complex organic molecules. The presence of multiple functional groups allows for sequential and selective reactions to build molecular complexity. The fluorinated aromatic core is a common motif in many pharmaceuticals and agrochemicals, as the fluorine atom can enhance biological activity and improve pharmacokinetic properties. researchgate.net

Role in Heterocyclic Synthesis.mdpi.commdpi.com

The 2-hydroxyethyl side chain of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is particularly well-suited for the construction of heterocyclic rings. This functional group can readily participate in cyclization reactions to form a variety of heterocyclic systems. For instance, the alcohol can be converted into a leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile to form a ring. Alternatively, the alcohol can undergo oxidation to an aldehyde or carboxylic acid, which can then be used in condensation reactions to form heterocycles like quinolines or other fused systems. mdpi.com

The fluorine atom on the benzene (B151609) ring can also play a role in directing the regioselectivity of cyclization reactions and can influence the reactivity of the aromatic ring in subsequent transformations. The ability to construct diverse heterocyclic scaffolds is of paramount importance in drug discovery, as these structures are present in a vast number of biologically active molecules.

Application in Natural Product and Analogue Total Synthesis.rsc.orgijournals.cn

While specific examples of the use of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate in the total synthesis of natural products are not extensively documented, its potential as a building block for the synthesis of fluorinated natural product analogues is significant. The incorporation of fluorine into natural product scaffolds is a common strategy to enhance their biological activity, metabolic stability, and lipophilicity. rsc.orgijournals.cn

This compound could serve as a key fragment for the synthesis of analogues of natural products that feature a substituted aromatic ring. The hydroxyethyl (B10761427) side chain can be elaborated into more complex side chains found in natural products, and the fluorinated benzoate (B1203000) core can be incorporated to study the structure-activity relationships of these molecules.

Scaffold for Novel Chemical Entity Development.nih.govnih.govpreprints.orgresearchgate.net

The core structure of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate makes it an excellent scaffold for the development of novel chemical entities in drug discovery programs. A scaffold is a central molecular framework upon which a variety of substituents can be systematically attached to create a library of related compounds.

Design and Synthesis of Compound Libraries.preprints.org

The functional groups of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate provide convenient points for diversification in the creation of compound libraries. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. Similarly, the primary alcohol can be reacted with a variety of carboxylic acids or alkyl halides to produce a library of esters or ethers.

This combinatorial approach allows for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity against a variety of targets. The fluorinated benzene ring provides a privileged scaffold that is often found in successful drug molecules.

Below is an interactive data table showcasing a hypothetical compound library derived from Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate.

Compound ID R1 (from -OH) R2 (from -COOCH3) Molecular Weight ( g/mol ) Predicted LogP
MFB-001HOCH3200.181.5
MFB-002AcetylOCH3242.221.7
MFB-003HNH-Cyclopropyl239.251.8
MFB-004AcetylNH-Cyclopropyl281.292.0
MFB-005BenzylOCH3290.293.1
MFB-006HNH-Phenyl277.282.9
MFB-007BenzylNH-Phenyl367.394.5

Exploration of Novel Chemical Space.nih.gov

By systematically modifying the structure of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate, chemists can explore novel regions of chemical space. The introduction of different functional groups and the variation of their spatial arrangement can lead to the discovery of compounds with unique biological activities and properties. The rigidity of the fluorinated aromatic ring combined with the flexibility of the hydroxyethyl side chain allows for a fine-tuning of the molecule's conformation to optimize its interaction with biological targets.

Development as a Research Tool and Chemical Probe

Beyond its role as a synthetic intermediate, Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate and its derivatives have the potential to be developed into valuable research tools and chemical probes. Chemical probes are small molecules that are used to study biological systems by selectively interacting with a specific protein or pathway. nih.govrsc.orgplu.mx

The fluorine atom in the molecule can be particularly useful in this context. The 19F nucleus is NMR-active and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR spectroscopy. acs.org This allows for the use of 19F NMR to study the binding of fluorinated ligands to their target proteins, providing valuable information about the binding site and the conformational changes that occur upon binding. acs.org Furthermore, the development of fluorinated probes is of great interest for bioimaging applications. nih.gov

Derivatives of this compound could be designed to incorporate a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to allow for the visualization and isolation of its biological targets. The ability to synthesize a library of related compounds allows for the optimization of the probe's potency, selectivity, and pharmacokinetic properties. The development of such chemical probes can greatly facilitate the process of drug discovery and our understanding of complex biological processes.

Synthesis of Labeled Analogues for Mechanistic Studies (e.g., Deuterated, Isotopic)

The synthesis of isotopically labeled analogues of small molecules is a critical technique for elucidating reaction mechanisms, studying metabolic pathways, and quantifying analytes in complex biological matrices. In the context of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate, the introduction of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), at specific positions within the molecule would enable detailed mechanistic investigations.

For instance, deuteration of the ethyl group could help in understanding its metabolic fate and the enzymes involved in its biotransformation. Similarly, ¹³C labeling of the carboxyl group or the aromatic ring would be invaluable for tracing the molecule's journey through various biochemical pathways and for nuclear magnetic resonance (NMR) based structural and binding studies.

Table 1: Potential Isotopically Labeled Analogues of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate and Their Applications

Labeled AnaloguePotential Application
Methyl 3-fluoro-4-(2-hydroxy-[1,1,2,2-²H₄]ethyl)benzoateMechanistic studies of metabolic oxidation or dehydration of the side chain.
Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate-[¹³C=O]Tracing the metabolic fate of the ester group, including hydrolysis.
[Ring-¹³C₆]-Methyl 3-fluoro-4-(2-hydroxyethyl)benzoateProbing interactions with biological targets using ¹³C NMR.

Emerging Research Directions and Future Perspectives for Methyl 3 Fluoro 4 2 Hydroxyethyl Benzoate

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Predictive Synthesis and Reaction Outcome Modeling

No predictive models for the synthesis of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate or its reaction outcomes using AI have been reported in the scientific literature. In broader contexts, AI is being used to predict reaction pathways and optimize conditions, which could hypothetically be applied to this compound in the future. engineering.org.cnmdpi.commit.edu

De Novo Design of Functionalized Derivatives

The de novo design of functionalized derivatives of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate using AI has not been a subject of published research. This area of AI in chemistry focuses on generating novel molecular structures with specific functionalities, and while powerful, it has not yet been applied to this particular compound. biorxiv.orgresearchgate.netnih.govbiorxiv.org

Sustainable Chemistry and Green Synthesis Innovations

There is a lack of specific literature on the sustainable or green synthesis of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate. General green chemistry principles are widely applied to the synthesis of aromatic esters, often focusing on reducing solvent use and employing renewable resources. bohrium.comresearchgate.netmdpi.com

Biocatalytic Approaches for Functionalization

No studies have been found that describe biocatalytic methods for the functionalization of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a key area of green chemistry, with applications in the synthesis of various organic molecules. nih.govnih.gov Research has been conducted on the biocatalytic dearomatization of similar compounds like para-fluorobenzoic acid. almacgroup.com

Flow Chemistry and Continuous Processing

The synthesis of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate using flow chemistry or continuous processing has not been reported. Flow chemistry offers advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals and active pharmaceutical ingredients. unimi.itnih.govnih.govresearchgate.netmdpi.com

Advanced Materials Science Applications (e.g., Polymer Precursors, Liquid Crystals)

There is no available research on the application of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate in advanced materials science. The presence of a rigid aromatic core, a flexible hydroxyethyl (B10761427) chain, and a polar fluoro-substituent suggests that derivatives of this compound could potentially be investigated as polymer precursors or liquid crystals. nih.govnih.govnih.govuni-halle.deresearchgate.netnih.govacs.orgresearchgate.net Fluorinated compounds, in particular, are of significant interest in the development of liquid crystals and advanced polymers due to their unique electronic and steric properties. nih.govnih.govnih.govuni-halle.denih.govacs.org

Precursor for Functional Polymers.

There is no publicly available research or patent literature describing the use of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate as a monomer or precursor for the synthesis of functional polymers. The presence of a hydroxyl group and a methyl ester suggests potential for polyester (B1180765) synthesis, but no such studies have been reported for this specific compound.

Role in Supramolecular Assemblies.

An extensive search of chemical literature reveals no studies on the involvement of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate in the formation of supramolecular assemblies. While benzoate (B1203000) esters can participate in such structures, the specific self-assembly properties of this fluorinated derivative have not been investigated or reported. rsc.org

Novel Pre-clinical Therapeutic Modalities and Target Expansion.

No preclinical studies or therapeutic investigations involving Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate have been published. The compound is not mentioned in pharmacological or medicinal chemistry literature as a candidate for any therapeutic modality.

Exploration in New Disease Areas Based on Mechanistic Insights.

As there are no foundational studies on the biological activity or mechanism of action of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate, there is no basis for its exploration in new disease areas. Mechanistic insights are entirely lacking in the public domain.

Polypharmacology and Multi-Target Ligand Design.

The concept of polypharmacology involves designing single molecules to interact with multiple biological targets. nih.gov However, Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate has not been identified or designed as a multi-target ligand in any published research. Its potential in this area remains unexplored.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and esterification. For example, the hydroxyethyl group’s protons (~δ 3.7–4.2 ppm) and fluorine’s deshielding effects on aromatic protons can be analyzed .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min) are typical .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can confirm molecular weight (e.g., [M+H]+ at m/z 229) and fragmentation patterns .

Q. How is Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate synthesized, and what are common intermediates?

  • Methodology :

  • Step 1 : Start with 4-hydroxymethyl-3-fluorobenzoic acid. Protect the hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride in DMF to prevent side reactions during esterification .
  • Step 2 : Esterify with methanol via Fischer esterification (H2_2SO4_4 catalyst, reflux for 6–8 hr) or via DCC-mediated coupling .
  • Step 3 : Deprotect the TBDMS group using tetrabutylammonium fluoride (TBAF) in THF to yield the final product .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology :

  • Drug Scaffold Design : The hydroxyethyl group enables conjugation with pharmacophores (e.g., via Mitsunobu reaction) to explore antibacterial or anti-inflammatory activity .
  • Enzyme Inhibition Studies : Use molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2). Validate with in vitro assays measuring IC50_{50} values .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate in nucleophilic substitution reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices (B3LYP/6-311++G(d,p)) to identify electrophilic centers. The fluorine atom’s electron-withdrawing effect increases reactivity at the para position .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways for SN2 mechanisms .

Q. What crystallographic techniques resolve hydrogen-bonding networks in derivatives of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Analyze hydrogen bonds (e.g., O–H···O/F interactions) using SHELXL refinement .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking between aromatic rings at ~3.8–4.0 Å) using CrystalExplorer .

Q. How do structural modifications (e.g., replacing hydroxyethyl with methoxy) affect biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., Methyl 3-fluoro-4-methoxybenzoate) and compare logP values (measured via shake-flask method) and IC50_{50} in cytotoxicity assays (e.g., MTT on HeLa cells) .
  • Pharmacokinetic Profiling : Use Caco-2 cell monolayers to assess permeability changes induced by substituent polarity .

Data Contradictions and Resolution

  • Synthetic Route Discrepancies :
    • uses TBDMS protection, while suggests direct esterification. Resolution: TBDMS is critical for high-yield synthesis when hydroxyl groups compete in reactions.
  • Biological Activity Variability :
    • reports moderate COX-2 inhibition, but notes inactivity. Resolution: Differences in assay conditions (e.g., enzyme source, substrate concentration) may explain discrepancies.

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